2-Phenylethyl 4-({[2-({4-[(3-methylbutanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}amino)-4-oxobutanoate
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Overview
Description
2-phenylethyl 4-{[(2-{4-[(3-methylbutanoyl)amino]benzoyl}hydrazino)carbonothioyl]amino}-4-oxobutanoate is a complex organic compound with a unique structure that includes phenylethyl, benzoyl, and oxobutanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylethyl 4-{[(2-{4-[(3-methylbutanoyl)amino]benzoyl}hydrazino)carbonothioyl]amino}-4-oxobutanoate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 4-[(3-methylbutanoyl)amino]benzoic acid, which is then reacted with hydrazine to form the corresponding hydrazide. This intermediate is further reacted with carbon disulfide to introduce the carbonothioyl group. Finally, the phenylethyl group is attached through a condensation reaction with 4-oxobutanoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenylethyl 4-{[(2-{4-[(3-methylbutanoyl)amino]benzoyl}hydrazino)carbonothioyl]amino}-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-phenylethyl 4-{[(2-{4-[(3-methylbutanoyl)amino]benzoyl}hydrazino)carbonothioyl]amino}-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenylethyl 4-{[(2-{4-[(3-methylbutanoyl)amino]benzoyl}hydrazino)carbonothioyl]amino}-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-phenylethyl 4-{[(2-{4-[(3-methylbutanoyl)amino]benzoyl}hydrazino)carbonothioyl]amino}-4-oxobutanoate shares structural similarities with other compounds containing phenylethyl, benzoyl, and oxobutanoate groups.
- Similar compounds include derivatives with different substituents on the benzoyl or oxobutanoate groups.
Uniqueness
- The unique combination of functional groups in 2-phenylethyl 4-{[(2-{4-[(3-methylbutanoyl)amino]benzoyl}hydrazino)carbonothioyl]amino}-4-oxobutanoate gives it distinct chemical and biological properties.
- Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a compound of significant interest.
Properties
Molecular Formula |
C25H30N4O5S |
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Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-phenylethyl 4-[[[4-(3-methylbutanoylamino)benzoyl]amino]carbamothioylamino]-4-oxobutanoate |
InChI |
InChI=1S/C25H30N4O5S/c1-17(2)16-22(31)26-20-10-8-19(9-11-20)24(33)28-29-25(35)27-21(30)12-13-23(32)34-15-14-18-6-4-3-5-7-18/h3-11,17H,12-16H2,1-2H3,(H,26,31)(H,28,33)(H2,27,29,30,35) |
InChI Key |
LGRMTSCXQMPUSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)CCC(=O)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
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